molecular formula C10H20N2O2S2 B2964962 1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309570-20-3

1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2964962
CAS No.: 2309570-20-3
M. Wt: 264.4
InChI Key: QERXYNZZTPHYKP-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a methanesulfonyl group and a thiolan ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step may involve sulfonylation reactions using methanesulfonyl chloride and a base.

    Attachment of the Thiolan Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolan ring may be susceptible to oxidation, forming sulfoxides or sulfones.

    Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The diazepane ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring may yield sulfoxides or sulfones, while reduction of the methanesulfonyl group may yield a methyl-substituted diazepane.

Scientific Research Applications

1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-oxazepane: Similar structure but with an oxygen atom in the ring.

    1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-thiazepane: Similar structure but with a sulfur atom in the ring.

Uniqueness

1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of both a methanesulfonyl group and a thiolan ring, which may impart distinct chemical and physical properties compared to other diazepanes.

Properties

IUPAC Name

1-methylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S2/c1-16(13,14)12-5-2-4-11(6-7-12)10-3-8-15-9-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERXYNZZTPHYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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